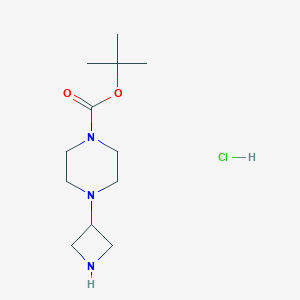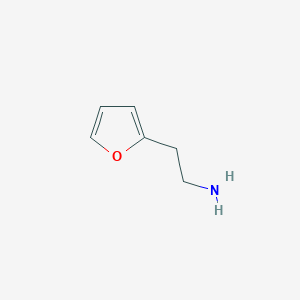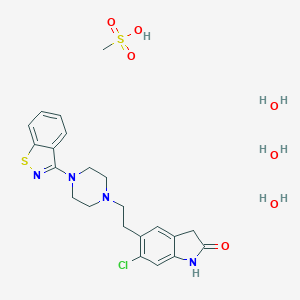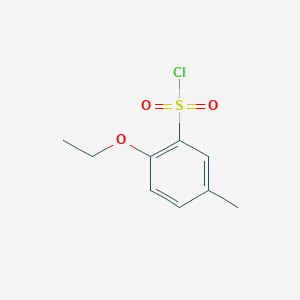
2-Ethoxy-5-methylbenzene-1-sulfonyl chloride
Overview
Description
2-Ethoxy-5-methylbenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C9H11ClO3S and a molecular weight of 234.70 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Ethoxy-5-methylbenzene-1-sulfonyl chloride consists of 9 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 sulfur atom .Scientific Research Applications
Synthesis of Complex Organic Compounds
- The compound was involved in the synthesis of trans-rac-[1-Oxo-2-phenethyl-3-(2-thienyl)-1,2,3,4-tetrahydroisoquinolin-4-yl]methyl 4-methylbenzenesulfonate, highlighting its role in forming complex organic structures. The study focused on the orientations of various benzene and thiophene rings, contributing to structural organic chemistry (Akkurt et al., 2008).
Synthesis and Antibacterial Activity
- 2-Ethoxy-5-methylbenzene-1-sulfonyl chloride was used in synthesizing 1,2,4-triazole derivatives, which demonstrated antibacterial activity and could be used as surface active agents. This indicates its potential in developing biologically active substances (El-Sayed, 2006).
Catalysis and Hydrolysis Studies
- The compound's derivatives were studied for the hydrolysis reactions, providing insights into catalysis and the influence of substrate structures. This research can inform the understanding of chemical reaction mechanisms and the design of catalysts (Ivanov et al., 2005).
Application in Fluorescent Sensing
- Derivatives of 2-Ethoxy-5-methylbenzene-1-sulfonyl chloride were used in the synthesis of fluorescent compounds for the selective detection of toxic metals like antimony and thallium, indicating its application in environmental monitoring and safety assessments (Qureshi et al., 2019).
Polymerization and Material Science
- The compound was used in atom transfer radical polymerization (ATRP) studies, particularly in investigating the initiator efficiency. This research is crucial for polymer chemistry and material science, offering insights into the synthesis of novel materials (Gurr et al., 2005).
Future Directions
properties
IUPAC Name |
2-ethoxy-5-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3S/c1-3-13-8-5-4-7(2)6-9(8)14(10,11)12/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIMQTGBQKUZAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593161 | |
| Record name | 2-Ethoxy-5-methylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-5-methylbenzene-1-sulfonyl chloride | |
CAS RN |
187471-28-9 | |
| Record name | 2-Ethoxy-5-methylbenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

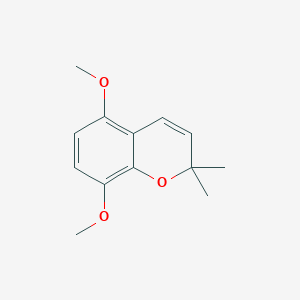
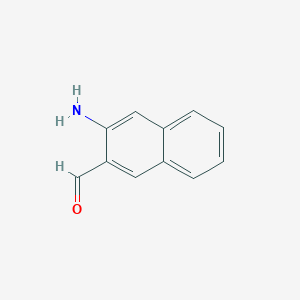
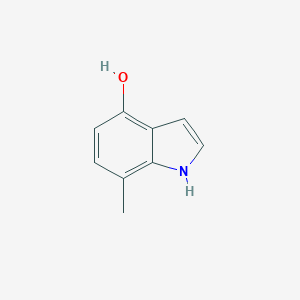
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B170006.png)
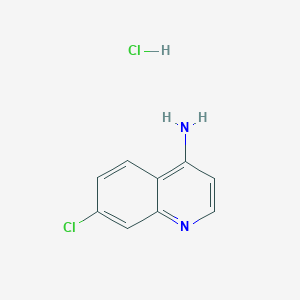
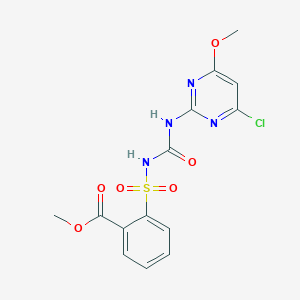
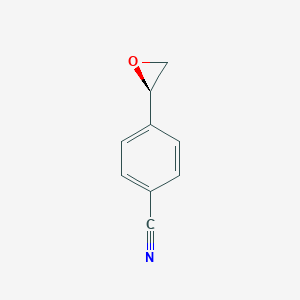
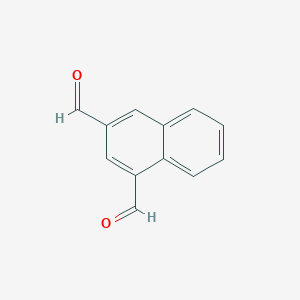
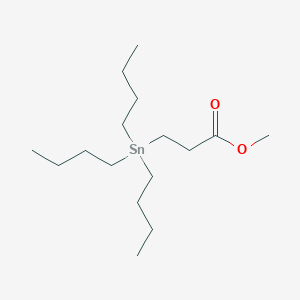
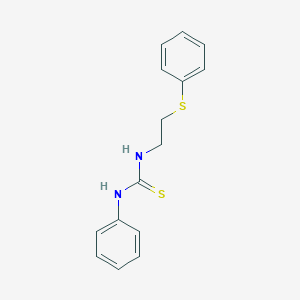
![N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B170024.png)
